molecular formula C27H28F2IN5O B051147 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine CAS No. 124436-31-3

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine

Katalognummer B051147
CAS-Nummer: 124436-31-3
Molekulargewicht: 603.4 g/mol
InChI-Schlüssel: KLFMCCLJVZSQJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine, also known as BF-azido, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine-based compound that has been synthesized for its potential use in various applications, including drug development and molecular imaging.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of molecular imaging, where it can be used as a positron emission tomography (PET) tracer. PET is a non-invasive imaging technique that can be used to visualize the distribution of a specific molecule in the body. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to bind to the sigma-1 receptor, which is overexpressed in various types of cancer cells. This makes it a potential candidate for imaging cancerous tumors.

Wirkmechanismus

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine binds to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The sigma-1 receptor has been shown to be overexpressed in various types of cancer cells, making it a potential target for cancer therapy. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of sigma-1 receptor-targeted therapies.
Biochemical and Physiological Effects:
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have low toxicity in vitro, making it a promising candidate for further development. It has also been shown to have good stability in vivo, which is important for its potential use as a PET tracer. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have a high binding affinity for the sigma-1 receptor, which makes it a potential candidate for the development of sigma-1 receptor-targeted therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine is its potential use as a PET tracer for cancer imaging. It has been shown to have high affinity and selectivity for the sigma-1 receptor, which is overexpressed in various types of cancer cells. However, one of the limitations of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine is its complex synthesis method, which may limit its widespread use in research.

Zukünftige Richtungen

There are several future directions for the development of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine. One potential direction is the development of sigma-1 receptor-targeted therapies for cancer treatment. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of targeted therapies. Another potential direction is the development of new PET tracers for cancer imaging. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has shown promising results as a PET tracer, but further research is needed to determine its potential clinical applications. Additionally, the synthesis method of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine could be optimized to make it more accessible for widespread use in research.

Synthesemethoden

The synthesis of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine involves a multi-step process that includes the reaction of 4-iodoanisole with 4-fluorobenzyl bromide to produce 4-(4-fluorobenzyl)anisole. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(4-fluorobenzyl)piperazine. Finally, this compound is reacted with sodium azide and iodine to produce the desired product, 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine.

Eigenschaften

CAS-Nummer

124436-31-3

Produktname

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine

Molekularformel

C27H28F2IN5O

Molekulargewicht

603.4 g/mol

IUPAC-Name

1-[2-(4-azido-3-iodophenyl)ethyl]-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine

InChI

InChI=1S/C27H28F2IN5O/c28-23-6-2-21(3-7-23)27(22-4-8-24(29)9-5-22)36-18-17-35-15-13-34(14-16-35)12-11-20-1-10-26(32-33-31)25(30)19-20/h1-10,19,27H,11-18H2

InChI-Schlüssel

KLFMCCLJVZSQJO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Kanonische SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Andere CAS-Nummern

124436-31-3

Synonyme

1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
125I-FAPP

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.